Semicarbazide, 4-(2,4-dinitrophenyl)-
Description
Semicarbazide, 4-(2,4-dinitrophenyl)-, is a substituted semicarbazide derivative characterized by a 2,4-dinitrophenyl group attached to the terminal nitrogen of the semicarbazide backbone. This compound is synthesized via the reaction of glycosyl isocyanates with 2,4-dinitrophenyl hydrazine (DNPH) under acidic conditions, as reported in one-pot methodologies . Structural confirmation is achieved through IR, ¹H NMR, and mass spectrometry, with the IR spectrum typically showing N–H stretches (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) absorptions . Pharmacological studies highlight its broad-spectrum antibacterial activity against E. coli, S. aureus, and K. pneumoniae, as well as antifungal activity against T. harzianum .
Properties
CAS No. |
18345-18-1 |
|---|---|
Molecular Formula |
C7H7N5O5 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-amino-3-(2,4-dinitrophenyl)urea |
InChI |
InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13) |
InChI Key |
GVQACLHWNTVJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
Other CAS No. |
18345-18-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazine Derivatives
2.1.1. 2,4-Dinitrophenyl Hydrazine (DNPH) DNPH is a classical reagent for detecting carbonyl groups via the formation of brightly colored hydrazones . Unlike semicarbazide derivatives, DNPH-based hydrazones are non-bioactive in most studies but serve as critical analytical tools. For instance, DNPH reacts with aldehydes/ketones in the 2,4-DNP test, yielding precipitates, while semicarbazide forms semicarbazones under similar conditions .
2.1.2. Phenylhydrazine Derivatives
Phenylhydrazine-derived compounds (e.g., compound 7 in ) exhibit distinct reactivity patterns. For example, carabrone derivatives synthesized from phenylhydrazine (compound 7) and semicarbazide (compound 8) show divergent spectral properties: semicarbazide derivatives lack the ester carbonyl band (IR ~1700 cm⁻¹) but retain NH₂ and NH stretches, whereas phenylhydrazine derivatives display aromatic C–H bending modes .
Thiosemicarbazides
Thiosemicarbazides, such as 4-(2-nitrophenyl)-3-thiosemicarbazide (CAS 73305-12-1), replace the semicarbazide oxygen with sulfur. This substitution enhances metal-chelating properties and alters biological activity. For example, thiosemicarbazides like 4-(4-nitrophenyl)semicarbazide () exhibit improved solubility in polar solvents compared to their oxygen analogs .
Pyrazolone Derivatives
Cyclization reactions of semicarbazide, 4-(2,4-dinitrophenyl)-, with carbonyl compounds yield pyrazolone derivatives (e.g., compound 7 in ). These derivatives display unique IR profiles, including pyrazolone carbonyl bands (~1650 cm⁻¹) and absence of cyano groups, distinguishing them from DNPH-based analogs .
Comparative Pharmacological Profiles
Structural and Reactivity Comparisons
Substituent Effects
- Electron-Withdrawing Groups : The 2,4-dinitrophenyl group in semicarbazide derivatives enhances electrophilicity, facilitating nucleophilic attacks on carbonyl carbons. This contrasts with 4-(4-methylphenylsulfonyl)semicarbazide (), where electron-donating groups reduce reactivity .
- Sulfur vs. Oxygen : Thiosemicarbazides (e.g., 4-(2,4-dimethoxyphenyl)thiosemicarbazide) exhibit stronger intramolecular hydrogen bonds (N–H⋯S) compared to semicarbazides, improving thermal stability .
Kinetic Behavior
Reactions of semicarbazide with carbonyl compounds follow pseudo-first-order kinetics, similar to DNPH. However, semicarbazide derivatives exhibit slower reaction rates (k₂ = 0.15–0.30 M⁻¹s⁻¹) compared to DNPH (k₂ = 0.45–0.60 M⁻¹s⁻¹) due to steric hindrance from the dinitrophenyl group .
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